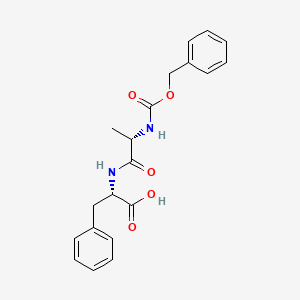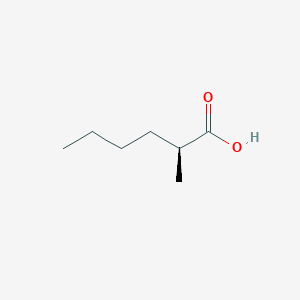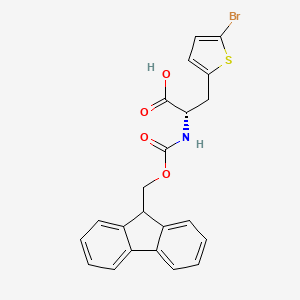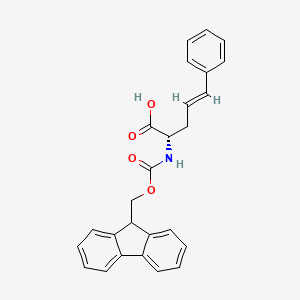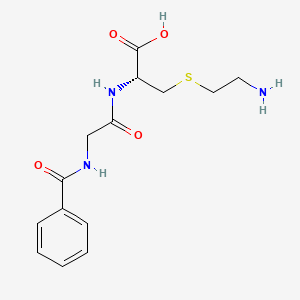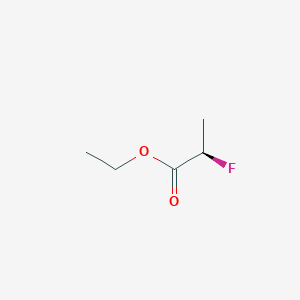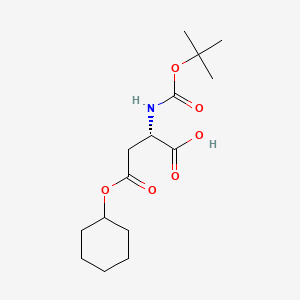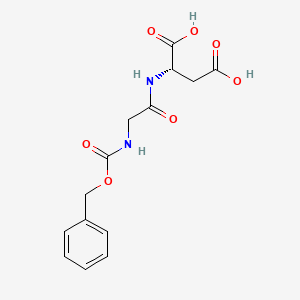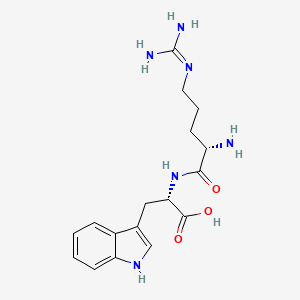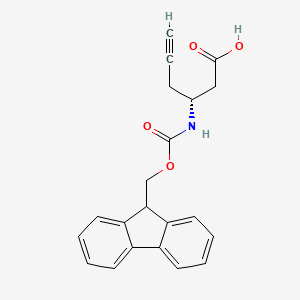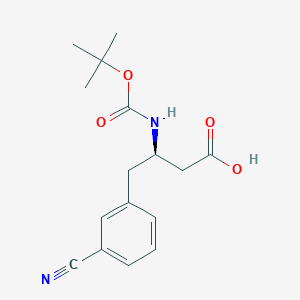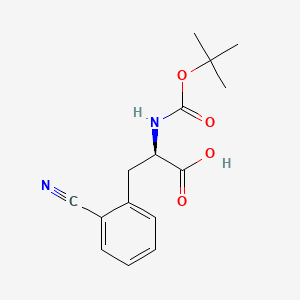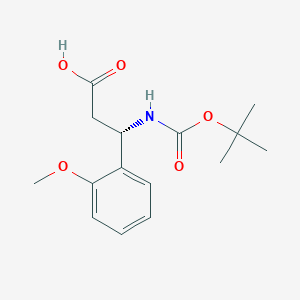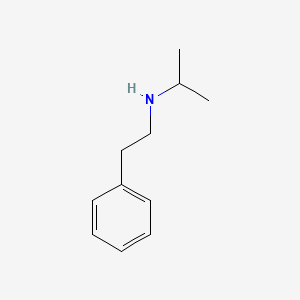
N-(2-phenylethyl)propan-2-amine
Descripción general
Descripción
N-(2-phenylethyl)propan-2-amine is a compound that can be related to various research areas, including the synthesis of ligands, the study of molecular conformations, and the investigation of fluorescence properties in chemical derivatives. The compound is structurally characterized by the presence of an aromatic phenyl group attached to an ethylamine moiety, which is further linked to a propan-2-amine structure.
Synthesis Analysis
The synthesis of related compounds often involves the use of palladium-catalyzed reactions, as seen in the double N-arylation of primary amines for the synthesis of multisubstituted carbazoles . This methodology can potentially be adapted for the synthesis of N-(2-phenylethyl)propan-2-amine derivatives by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-phenylethyl)propan-2-amine has been studied using various spectroscopic techniques and theoretical calculations. For instance, the conformational equilibrium and hydrogen bonding in liquid 2-phenylethylamine were explored through Raman spectroscopy and DFT/MP2 calculations, revealing the existence of multiple conformers and the importance of intermolecular hydrogen bonding . Additionally, X-ray diffraction analysis has been used to determine the crystal structures of related compounds, providing insights into their conformational preferences and packing in the solid state .
Chemical Reactions Analysis
The reactivity of N-(2-phenylethyl)propan-2-amine can be inferred from studies on similar compounds. For example, the title compound in one study, N-(4-methylphenyl)-N-(5-nitrofurfuryl)-N-prop-2-ynylamine, did not participate in hydrogen-bond formation despite the presence of a strong hydrogen-bond donor group . This suggests that the reactivity of N-(2-phenylethyl)propan-2-amine may also be influenced by the presence of substituents and the overall molecular geometry.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-phenylethyl)propan-2-amine can be deduced from related compounds. For instance, the fluorescence enhancement observed in trans-4-aminostilbene derivatives upon N-phenyl substitution indicates that similar structural modifications in N-(2-phenylethyl)propan-2-amine could lead to changes in its photophysical properties . Moreover, the study of polymorphs of N-phenylpyridin-4-amine shows that different solvents can lead to the formation of distinct polymorphic forms, which could also be relevant for the physical properties of N-(2-phenylethyl)propan-2-amine .
Aplicaciones Científicas De Investigación
Neurotoxic and Cardiotoxic Studies
- Study on Toxic Effects : Research conducted by Jeong et al. (2022) investigated the neurotoxic and cardiotoxic effects of synthetic phenylethylamines. The study focused on the safety of the nervous and cardiovascular systems by assessing toxicity in mice and rats. Results indicated harmful effects on nerves and hearts, with side effects like increased spontaneous motion and body temperature, and reduced motor coordination (Jeong et al., 2022).
Analytical Toxicology
- Toxicokinetics of NBOMe Derivatives : A study by Richter et al. (2019) involved toxicokinetic analysis of N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues). It investigated phase I and II metabolism, plasma protein binding, and detectability in standard urine screening, using mass spectrometry-based techniques. This research is crucial for forensic and clinical toxicology for identifying substance abuse and intoxication (Richter et al., 2019).
Chemical Synthesis
- Transfer Hydrogenation of Imines : Samec and Bäckvall (2002) studied the transfer hydrogenation of various imines to corresponding amines using propan-2-ol in benzene. This research highlights the efficiency of the reaction, which is significant for synthetic chemistry applications (Samec & Bäckvall, 2002).
Molecular Binding Studies
- Binding of 2-Phenylethylamine with β-Cyclodextrin : An experimental study focused on synthesizing 2-phenylethylamine and its molecular binding with β-cyclodextrin. This work is relevant in pharmacological practices for increasing the stability of amines and their targeted transport in the body (2023).
Photodegradation Studies
- Indirect Photodegradation of Amine Drugs : A study by Chen et al. (2009) investigated the photodegradation of amine drugs like primary, secondary, and tertiary amines in aqueous solution under simulated sunlight. The research is significant for understanding the environmental fate of amine drugs (Chen et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-phenylethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPAEWJKFXEUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436223 | |
| Record name | N-(2-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)propan-2-amine | |
CAS RN |
52007-97-3 | |
| Record name | N-(2-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)
